molecular formula C8H13N3O2S B1415281 N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide CAS No. 1105190-25-7

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Cat. No. B1415281
CAS RN: 1105190-25-7
M. Wt: 215.28 g/mol
InChI Key: OTJSALSSIIGZIN-UHFFFAOYSA-N
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Description

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, also known as Ethomidate, is a potent intravenous anesthetic agent that is widely used in clinical practice. It has a rapid onset of action and a short duration of effect, making it an ideal choice for various surgical procedures. Ethomidate is synthesized by a multistep process involving several chemical reactions.

Scientific Research Applications

Pharmaceutical Reference Standards

This compound serves as a high-quality reference standard in pharmaceutical testing . It is crucial for ensuring the accuracy and consistency of analytical methods used in the development and quality control of pharmaceutical products.

Biological Activity Profiling

The indole nucleus, a component of this compound, is known for its wide range of biological activities. It has been utilized in the synthesis of drug molecules for various treatments due to its high affinity to multiple receptors . This makes it valuable for screening and profiling biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Antimicrobial Agent Development

Imidazole derivatives, including this compound, have been explored for their antimicrobial properties. They are of interest for the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Chemical Synthesis and Catalysis

The compound’s imidazole ring is a key feature in catalytic processes and chemical synthesis. It can be used to develop new synthetic routes and catalysts for the production of various imidazole derivatives .

Antioxidant Potential

Imidazole-containing compounds have shown significant antioxidant potential. They are compared against standard antioxidants like ascorbic acid, making them candidates for inclusion in antioxidant therapies .

Chemotherapeutic Applications

Due to the presence of the imidazole ring, this compound could be involved in the synthesis of chemotherapeutic agents. Imidazole derivatives are known to possess antitumor and antidiabetic activities, which are valuable in cancer and diabetes treatment strategies .

Molecular Biology Research

The compound can be used in molecular biology research, particularly in the study of DNA-based structures. Its imidazole ring is a fundamental component of many natural products, including nucleotides in DNA .

Drug Discovery and Design

With its diverse biological activities, this compound is a promising candidate for drug discovery and design. It can be used to create novel drug molecules with potential therapeutic applications across a range of diseases .

properties

IUPAC Name

N-ethyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-9-7(13)4-11-6(5-12)3-10-8(11)14/h3,12H,2,4-5H2,1H3,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSALSSIIGZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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